CK2-IN-9

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

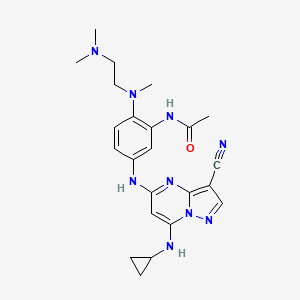

Molecular Formula |

C23H29N9O |

|---|---|

Molecular Weight |

447.5 g/mol |

IUPAC Name |

N-[5-[[3-cyano-7-(cyclopropylamino)pyrazolo[1,5-a]pyrimidin-5-yl]amino]-2-[2-(dimethylamino)ethyl-methylamino]phenyl]acetamide |

InChI |

InChI=1S/C23H29N9O/c1-15(33)26-19-11-18(7-8-20(19)31(4)10-9-30(2)3)27-21-12-22(28-17-5-6-17)32-23(29-21)16(13-24)14-25-32/h7-8,11-12,14,17,28H,5-6,9-10H2,1-4H3,(H,26,33)(H,27,29) |

InChI Key |

SRABOMKMQRYXIK-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=C(C=CC(=C1)NC2=NC3=C(C=NN3C(=C2)NC4CC4)C#N)N(C)CCN(C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to CK2-IN-9 and its Role in the Wnt Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the potent and selective Protein Kinase CK2 inhibitor, CK2-IN-9. It details its mechanism of action within the canonical Wnt signaling pathway, presents key quantitative data, and outlines the experimental protocols for its evaluation.

Introduction to CK2 and the Wnt Signaling Pathway

Protein Kinase CK2 (formerly Casein Kinase II) is a highly conserved serine/threonine kinase that is constitutively active in eukaryotic cells.[1] It plays a crucial role in a multitude of cellular processes, including cell growth, proliferation, and the suppression of apoptosis.[1] Consequently, dysregulation of CK2 activity has been implicated in various diseases, most notably in cancer, where it is often found to be upregulated.[2]

The Wnt signaling pathway is a fundamental and evolutionarily conserved pathway that governs crucial aspects of embryonic development and adult tissue homeostasis.[3] The canonical Wnt pathway is centered around the regulation of β-catenin stability. In the absence of a Wnt ligand, β-catenin is targeted for proteasomal degradation by a "destruction complex" comprising Axin, Adenomatous Polyposis Coli (APC), Glycogen Synthase Kinase 3 (GSK3), and CK1.[4][5] Upon Wnt binding to its receptors, this destruction complex is inactivated, leading to the accumulation of β-catenin in the cytoplasm.[5] This stabilized β-catenin then translocates to the nucleus, where it acts as a transcriptional co-activator for TCF/LEF transcription factors, driving the expression of Wnt target genes.[5]

CK2 is a positive regulator of the Wnt signaling pathway.[2][6] It can phosphorylate multiple components of the pathway, including β-catenin itself, which protects it from degradation and thereby potentiates Wnt signaling.[2] This intricate relationship makes CK2 an attractive therapeutic target for cancers characterized by aberrant Wnt pathway activity.[3]

This compound: A Potent and Selective CK2 Inhibitor

This compound (also referred to as compound 7h in some literature) is a potent and selective inhibitor of CK2 kinase.[3][7] It belongs to the pyrazolo[1,5-a]pyrimidine class of compounds.[3]

Chemical Structure

This compound

-

CAS No.: 1461658-58-1[7]

(Image of the chemical structure of this compound would be placed here in a whitepaper format)

Quantitative Data

The following tables summarize the key in vitro and cellular activities of this compound.

| Parameter | Value (nM) | Description | Reference |

| IC50 (CK2 Kinase) | 3 | 50% inhibitory concentration against purified CK2 kinase enzyme. | [7] |

| IC50 (Wnt Reporter) | 75 | 50% inhibitory concentration in a Wnt signaling luciferase reporter assay. | [7] |

| Cell Line | Cancer Type | IC50 (µM) - Proliferation |

| DLD-1 | Colorectal Carcinoma | 0.08 |

| HCT-116 | Colorectal Carcinoma | Data not available |

| SW-620 | Colorectal Carcinoma | Data not available |

Note: While the primary publication mentions anti-proliferative effects in HCT-116 and SW-620 cell lines, specific IC50 values for proliferation in these lines were not provided in the referenced text.

Mechanism of Action in the Wnt Signaling Pathway

This compound exerts its effect on the Wnt pathway by directly inhibiting the catalytic activity of CK2. By blocking CK2, the inhibitor prevents the phosphorylation of key downstream targets that are crucial for the stabilization and nuclear activity of β-catenin. One of the key substrates of CK2 in this context is Akt (also known as Protein Kinase B). CK2-mediated phosphorylation of Akt at serine 129 (pAKTS129) is required for the upregulation of β-catenin-driven transcriptional activity.[3] Inhibition of CK2 by this compound leads to a reduction in pAKTS129 levels, which in turn correlates with the inhibition of Wnt-mediated gene transcription.[3]

Signaling Pathway Diagram

References

- 1. Chemical probes targeting the kinase CK2: a journey outside the catalytic box - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB00257K [pubs.rsc.org]

- 2. Identification of CK2α’ selective inhibitors by the screening of an allosteric-kinase-inhibitor-like compound library - PMC [pmc.ncbi.nlm.nih.gov]

- 3. encodeproject.org [encodeproject.org]

- 4. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. How to detect and activate Wnt signaling | The WNT Homepage [wnt.stanford.edu]

- 6. portlandpress.com [portlandpress.com]

- 7. Development of a potent and selective chemical probe for the pleiotropic kinase CK2 - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: CK2-IN-9 Inhibition of Casein Kinase 2 (CK2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the inhibitor CK2-IN-9 and its potent activity against Casein Kinase 2 (CK2). It includes quantitative inhibitory data, detailed experimental protocols for assessing kinase activity, and diagrams of relevant cellular signaling pathways.

Introduction to this compound

This compound is a potent and selective small-molecule inhibitor of Casein Kinase 2 (CK2). CK2 is a ubiquitous, constitutively active serine/threonine protein kinase that plays a crucial role in a wide array of cellular processes, including cell growth, proliferation, and suppression of apoptosis.[1] Due to its overexpression in many types of cancer, CK2 has emerged as a significant target for cancer therapy.[2][3] this compound demonstrates high affinity for the ATP-binding site of the kinase, effectively blocking its phosphotransferase activity. Its utility extends to investigating the role of CK2 in various signaling pathways, notably the Wnt pathway, where it has been shown to modulate downstream transcriptional activity.[4][5]

Quantitative Inhibitory Data

The inhibitory potency of this compound is most commonly expressed by its half-maximal inhibitory concentration (IC50). The following table summarizes the key quantitative data for this compound.

| Target | Parameter | Value | Notes |

| CK2 Kinase | IC50 | 3 nM | Determined via in vitro kinase assay.[4] |

| Wnt Reporter Activity | IC50 | 75 nM | Measured in a cell-based assay, indicating effects on the Wnt signaling pathway.[4] |

Experimental Protocol: IC50 Determination via TR-FRET Kinase Assay

The following is a representative protocol for determining the IC50 value of an inhibitor against a GST-tagged kinase, such as CK2, using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) binding assay, like the LanthaScreen™ Eu Kinase Binding Assay.

Principle: This assay measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase's active site by a test inhibitor. A Europium (Eu)-labeled anti-GST antibody binds to the GST-tagged kinase, and when the Alexa Fluor™-labeled tracer is also bound to the kinase, FRET occurs between the Eu-donor and the Alexa Fluor™-acceptor. An inhibitor disrupts this interaction, leading to a loss of the FRET signal.[6]

Materials:

-

Kinase: Recombinant GST-tagged CK2

-

Antibody: LanthaScreen™ Eu-anti-GST Antibody

-

Tracer: Alexa Fluor™-labeled ATP-competitive kinase tracer (e.g., Kinase Tracer 236)

-

Inhibitor: this compound, serially diluted in 100% DMSO

-

Buffer: 1X Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)[1][7]

-

Plates: 384-well, low-volume assay plates

Procedure:

-

Compound Dilution: Prepare a serial dilution of this compound in 100% DMSO. A typical starting concentration is 1 mM. Further dilute this series in 1X Kinase Buffer to achieve the final desired concentrations for the assay.

-

Reagent Preparation:

-

Prepare a 2X Kinase/Antibody solution by diluting the GST-CK2 kinase and Eu-anti-GST antibody in 1X Kinase Buffer to twice their final desired concentrations (e.g., 10 nM kinase and 4 nM antibody).[1]

-

Prepare a 2X Tracer solution by diluting the tracer in 1X Kinase Buffer to twice its final concentration (e.g., 200 nM).[1]

-

-

Assay Assembly:

-

Add 5 µL of the serially diluted this compound inhibitor to the wells of the 384-well plate.

-

Add 5 µL of the 2X Kinase/Antibody solution to each well.

-

Add 5 µL of the 2X Tracer solution to each well.

-

The final volume in each well will be 15 µL.

-

-

Incubation: Incubate the plate at room temperature for at least 60 minutes, protected from light, to allow the binding reaction to reach equilibrium.

-

Data Acquisition:

-

Read the plate on a TR-FRET-compatible plate reader.

-

Set the excitation wavelength to ~340 nm.

-

Measure the emission at two wavelengths: ~615 nm (Europium emission) and ~665 nm (Alexa Fluor™ emission).[6]

-

-

Data Analysis:

-

Calculate the emission ratio (665 nm / 615 nm) for each well.

-

Plot the emission ratio against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response (variable slope) curve using non-linear regression analysis to determine the IC50 value.[8]

-

Caption: Experimental workflow for determining the IC50 of this compound.

CK2 Signaling Pathway Involvement

Casein Kinase 2 is a pleiotropic kinase that phosphorylates hundreds of substrates, thereby regulating numerous signaling pathways critical for cell survival and proliferation.[9] One of the most well-documented roles for CK2 is as a positive regulator of the canonical Wnt signaling pathway.[10][11]

In the Wnt pathway, CK2 can directly phosphorylate multiple components. For instance, CK2 phosphorylates Dishevelled (Dvl) and β-catenin.[10][11] The phosphorylation of β-catenin by CK2 is thought to protect it from degradation mediated by Glycogen Synthase Kinase 3 (GSK3).[4] In the absence of a Wnt signal, a "destruction complex" (including APC, Axin, and GSK3) phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. When Wnt signaling is active, this complex is inhibited. CK2's positive regulation enhances the stability of β-catenin, allowing it to accumulate in the cytoplasm, translocate to the nucleus, and act as a co-activator for TCF/LEF transcription factors, driving the expression of Wnt target genes involved in proliferation.[10] By inhibiting CK2, compounds like this compound can decrease the stability of β-catenin and suppress this oncogenic signaling cascade.[5]

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. mdpi.com [mdpi.com]

- 3. A fragment-based approach leading to the discovery of inhibitors of CK2α with a novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CK2 as a positive regulator of Wnt signalling and tumourigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Potent and Selective CK2 Kinase Inhibitors with Effects on Wnt Pathway Signaling in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. LanthaScreen Eu Kinase Binding Assay | Thermo Fisher Scientific - HK [thermofisher.com]

- 7. assets.fishersci.com [assets.fishersci.com]

- 8. Synthesis and Anticancer Activity of Novel Dual Inhibitors of Human Protein Kinases CK2 and PIM-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Protein Kinase CK2 in Health and Disease: CK2 and its role in Wnt and NF-κB signaling: Linking development and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CK2 as a positive regulator of Wnt signalling and tumourigenesis - ProQuest [proquest.com]

- 11. Endogenous protein kinase CK2 participates in Wnt signaling in mammary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

understanding the selectivity profile of CK2-IN-9

An in-depth analysis of publicly available scientific literature and chemical databases did not yield specific information on a compound designated "CK2-IN-9." This suggests that "this compound" may be an internal, unpublished, or less common identifier for a protein kinase CK2 inhibitor.

Therefore, a detailed technical guide on the selectivity profile of this compound cannot be provided at this time due to the absence of publicly accessible data.

However, a comprehensive guide on a well-characterized and selective CK2 inhibitor can be generated as an alternative. Potent and selective inhibitors such as SGC-CK2-1 and CX-4945 (Silmitasertib) have extensive documentation in scientific literature, including detailed selectivity profiles, experimental methodologies, and their effects on signaling pathways.

Should you be interested, a technical whitepaper on one of these alternative compounds can be prepared to meet the specified requirements, including:

-

Quantitative Data Presentation: Summarized in structured tables for clear comparison of inhibitory activities.

-

Detailed Experimental Protocols: Methodologies for key kinase and cell-based assays.

-

Mandatory Visualizations: Graphviz diagrams for signaling pathways and experimental workflows, adhering to the stipulated design specifications.

Please indicate if you would like to proceed with a guide on a readily documented CK2 inhibitor.

A Technical Guide to the Biological Functions of Protein Kinase CK2 Inhibition

Disclaimer: This guide focuses on the biological functions and effects resulting from the inhibition of Protein Kinase CK2. The specific inhibitor "CK2-IN-9" is not widely characterized in publicly available scientific literature. Therefore, this document utilizes data from well-studied, potent, and selective CK2 inhibitors, primarily Silmitasertib (CX-4947) , to provide a representative and in-depth overview for researchers, scientists, and drug development professionals.

Introduction to Protein Kinase CK2

Protein Kinase CK2 (formerly Casein Kinase II) is a highly conserved, constitutively active, and ubiquitously expressed serine/threonine kinase. It plays a fundamental role in a vast array of cellular processes by phosphorylating hundreds of substrates. Its promiscuous nature and critical role in cell growth, proliferation, and survival have made it a prominent "non-oncogene" addiction target in cancer biology. Dysregulation of CK2 activity is implicated in numerous diseases, particularly cancer, making it a compelling target for therapeutic intervention.

CK2 exists as a tetrameric complex, typically composed of two catalytic subunits (α and/or α') and two regulatory subunits (β). The kinase's activity is generally considered constitutive and is not regulated by traditional secondary messengers. Its inhibition, therefore, offers a direct modality to disrupt the signaling networks that depend on its function.

Mechanism of Action of CK2 Inhibitors

The majority of potent CK2 inhibitors, including the extensively studied Silmitasertib (CX-4947), function as ATP-competitive inhibitors. They are designed to bind to the ATP-binding pocket of the CK2 catalytic subunit, preventing the transfer of the γ-phosphate from ATP to the serine or threonine residues of its target substrates. This direct blockade of catalytic activity leads to the dephosphorylation of CK2 substrates by cellular phosphatases, thereby attenuating downstream signaling pathways.

Biological Functions and Cellular Outcomes of CK2 Inhibition

Inhibition of CK2 triggers a cascade of cellular events, primarily centered around the suppression of pro-survival and proliferative signaling.

-

Induction of Apoptosis: CK2 phosphorylates and inactivates key components of the apoptotic machinery, such as the pro-apoptotic protein Bid. Inhibition of CK2 relieves this suppression, leading to caspase activation and programmed cell death. For instance, treatment with Silmitasertib has been shown to induce apoptosis across various cancer cell lines.

-

Cell Cycle Arrest: CK2 is crucial for cell cycle progression, particularly at the G1/S and G2/M transitions. It phosphorylates and regulates key cell cycle proteins, including p21, p27, and Cdc25. Pharmacological inhibition of CK2 often results in cell cycle arrest, preventing cancer cells from dividing.

-

Anti-Angiogenic Effects: CK2 activity is linked to the promotion of angiogenesis, the formation of new blood vessels essential for tumor growth. CK2 inhibition can suppress the production of pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF), thereby impeding tumor neovascularization.

-

Modulation of DNA Damage Response: CK2 is involved in the DNA damage response (DDR) pathway. Its inhibition can sensitize cancer cells to DNA-damaging agents (e.g., radiation, chemotherapy) by impairing their ability to repair DNA breaks.

Modulation of Key Signaling Pathways

CK2 functions as a master regulator, influencing multiple critical signaling networks. Its inhibition leads to significant pathway-level changes.

The PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, metabolism, and survival. CK2 directly phosphorylates Akt at serine 129 (S129), a phosphorylation event that enhances its kinase activity. Inhibition of CK2 leads to reduced p-Akt (S129), which in turn dampens the entire downstream cascade, including mTOR signaling. This results in decreased protein synthesis and cell growth.

The NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of inflammatory responses and cell survival, and its aberrant activation is common in cancer. CK2 directly phosphorylates IκBα, the inhibitor of NF-κB. This phosphorylation primes IκBα for degradation, releasing NF-κB to translocate to the nucleus and activate pro-survival gene transcription. By inhibiting CK2, IκBα remains stable, sequestering NF-κB in the cytoplasm and effectively shutting down the pathway.

Quantitative Data Summary

The efficacy of CK2 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) against the CK2 kinase and their half-maximal effective concentration (EC50) in cell-based assays.

| Inhibitor Name | Alias | Type | CK2α IC50 (nM) | Cellular Potency (EC50) | Key Notes |

| Silmitasertib | CX-4947 | ATP-competitive | 1 | ~500 nM (varies by cell line) | Orally bioavailable, has been evaluated in clinical trials. |

| TBB | 4,5,6,7-Tetrabromobenzotriazole | ATP-competitive | 110 - 160 | 4-10 µM | A common tool compound, limited by lower potency and selectivity. |

| D11 | --- | ATP-competitive | 60 | ~10 µM | A derivative of TBB with improved properties. |

| TBI | 4,5,6,7-Tetrabromobenzimidazole | ATP-competitive | 380 | > 10 µM | Another widely used tool compound. |

Note: IC50 and EC50 values are context-dependent and can vary based on assay conditions and cell lines used.

Key Experimental Protocols

Protocol: In Vitro CK2 Kinase Assay

This protocol outlines a method to determine the IC50 of an inhibitor against recombinant CK2.

-

Reagents & Materials:

-

Recombinant human CK2α or CK2 holoenzyme.

-

CK2-specific peptide substrate (e.g., RRRADDSDDDDD).

-

ATP (γ-32P-ATP or unlabeled ATP for non-radioactive methods).

-

Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 100 mM NaCl, 1 mM DTT).

-

Test inhibitor (e.g., this compound, Silmitasertib) at various concentrations.

-

96-well plates.

-

Phosphocellulose paper and scintillation counter (for radioactive assay).

-

-

Procedure:

-

Prepare serial dilutions of the CK2 inhibitor in DMSO and then dilute into the kinase reaction buffer.

-

In a 96-well plate, add 10 µL of the diluted inhibitor.

-

Add 20 µL of a solution containing the CK2 enzyme and peptide substrate to each well.

-

Pre-incubate for 10 minutes at 30°C to allow inhibitor binding.

-

Initiate the kinase reaction by adding 20 µL of ATP solution (containing a tracer amount of γ-32P-ATP). Final ATP concentration should be at or below the Km for ATP (~10 µM).

-

Incubate for 20 minutes at 30°C.

-

Stop the reaction by adding 25 µL of 75 mM phosphoric acid.

-

Spot 50 µL of the reaction mixture onto phosphocellulose paper squares.

-

Wash the papers 3 times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated ATP.

-

Wash once with acetone and let dry.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Plot the percentage of inhibition against the logarithm of inhibitor concentration and fit to a dose-response curve to calculate the IC50 value.

-

Protocol: Cell Viability (MTT) Assay

This protocol measures the effect of a CK2 inhibitor on cell metabolic activity, an indicator of cell viability.

-

Reagents & Materials:

-

Cancer cell line of interest.

-

Complete growth medium (e.g., DMEM + 10% FBS).

-

Test inhibitor.

-

MTT solution (5 mg/mL in PBS).

-

Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS).

-

96-well cell culture plates.

-

Plate reader (570 nm absorbance).

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of the CK2 inhibitor in the complete growth medium.

-

Remove the old medium from the cells and add 100 µL of the medium containing the inhibitor (or vehicle control, e.g., 0.1% DMSO).

-

Incubate the plate for 48-72 hours at 37°C in a CO2 incubator.

-

Add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Carefully remove the medium.

-

Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15 minutes.

-

Measure the absorbance at 570 nm.

-

Calculate the percentage of viability relative to the vehicle control and plot against inhibitor concentration to determine the EC50.

-

Protocol: Western Blotting for CK2 Substrates

This protocol detects changes in the phosphorylation status of a known CK2 substrate (e.g., p-Akt S129).

-

Reagents & Materials:

-

Cell line and CK2 inhibitor.

-

RIPA lysis buffer with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels, running buffer, and transfer buffer.

-

PVDF membrane.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies (e.g., anti-p-Akt S129, anti-total Akt, anti-β-actin).

-

HRP-conjugated secondary antibody.

-

ECL chemiluminescence substrate.

-

-

Procedure:

-

Culture cells and treat with the CK2 inhibitor at various concentrations for a specified time (e.g., 2-6 hours).

-

Harvest cells, wash with cold PBS, and lyse with RIPA buffer.

-

Clarify lysates by centrifugation and determine protein concentration using a BCA assay.

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature in blocking buffer.

-

Incubate the membrane with the primary antibody (e.g., anti-p-Akt S129, diluted in blocking buffer) overnight at 4°C.

-

Wash the membrane 3 times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane 3 times with TBST.

-

Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Strip the membrane (if necessary) and re-probe for total Akt and a loading control (β-actin) to confirm equal protein loading and specificity of the effect.

-

Typical Experimental Workflow

The evaluation of a novel CK2 inhibitor follows a logical progression from biochemical validation to cellular characterization.

Foundational Research on the Therapeutic Potential of CK2-IN-9: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research surrounding CK2-IN-9, a potent and selective inhibitor of Protein Kinase CK2. CK2 is a constitutively active serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including cell growth, proliferation, and survival. Its dysregulation is implicated in various diseases, most notably cancer, making it a compelling therapeutic target. This document summarizes the core quantitative data, details key experimental protocols, and visualizes the critical signaling pathways and workflows associated with the investigation of this compound's therapeutic potential.

Core Quantitative Data

The following tables summarize the key quantitative data for this compound and related compounds from foundational research. This data highlights the potency and selectivity of these inhibitors.

Table 1: In Vitro Kinase Inhibition

| Compound | CK2 IC50 (nM) | PIM1 IC50 (nM) | PIM2 IC50 (nM) | PIM3 IC50 (nM) |

| This compound | 3 | >10000 | >10000 | >10000 |

| Compound A | 15 | 5800 | >10000 | >10000 |

| Compound B | 8 | >10000 | >10000 | >10000 |

Table 2: Cellular Activity

| Compound | Wnt Reporter Assay IC50 (nM) | HCT-116 Proliferation IC50 (nM) | DLD-1 Proliferation IC50 (nM) |

| This compound | 75 | 230 | 180 |

| Compound A | 550 | 1200 | 950 |

| Compound B | 120 | 450 | 320 |

Table 3: In Vivo Efficacy in HCT-116 Xenograft Model

| Treatment Group (25 mg/kg, i.p., BID) | Tumor Growth Inhibition (%) |

| This compound | 78 |

| Vehicle Control | 0 |

Key Signaling Pathways

CK2 is a critical regulator of multiple signaling pathways implicated in cancer. This compound's therapeutic potential stems from its ability to modulate these pathways.

Caption: CK2's role in major oncogenic signaling pathways.

Experimental Protocols & Workflows

Detailed methodologies are crucial for the replication and extension of foundational research.

CK2 Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of CK2.

Methodological & Application

Application Notes and Protocols for CK2-IN-9 in Kinase Assays

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of CK2-IN-9, a potent and selective inhibitor of Casein Kinase 2 (CK2), in in-vitro kinase assays.

Introduction to this compound

This compound is a small molecule inhibitor targeting Casein Kinase 2 (CK2), a serine/threonine kinase that is constitutively active and implicated in a wide range of cellular processes, including cell growth, proliferation, and apoptosis. Dysregulation of CK2 activity is associated with various diseases, particularly cancer, making it a significant target for therapeutic development. This compound serves as a crucial tool for studying the biological functions of CK2 and for screening potential drug candidates. Its utility in kinase assays stems from its high potency and selectivity for CK2.

Principle of the Kinase Assay

An in-vitro kinase assay measures the enzymatic activity of a kinase, in this case, CK2. The fundamental principle involves incubating the kinase with its specific substrate and a phosphate donor, typically adenosine triphosphate (ATP). The kinase transfers a phosphate group from ATP to the substrate. The inhibitory effect of a compound like this compound is quantified by measuring the reduction in substrate phosphorylation in its presence. Various detection methods, such as radiometric, fluorescence, or luminescence-based techniques, can be employed to measure the rate of this reaction.

Quantitative Data for this compound

The inhibitory potency of this compound is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

| Inhibitor | Target Kinase | IC50 Value | Assay Condition |

| This compound | Human CK2α | ~4 nM | Biochemical Assay |

| This compound | Human CK2α2β2 | ~1 nM | Biochemical Assay |

Note: IC50 values are dependent on assay conditions, particularly ATP concentration. It is recommended to determine the IC50 value under your specific experimental conditions.

Experimental Workflow and Signaling Pathway

CK2 Signaling Pathway Overview

The following diagram illustrates a simplified signaling pathway involving Casein Kinase 2. CK2 is a tetrameric complex, typically composed of two catalytic subunits (α and/or α') and two regulatory subunits (β). It phosphorylates a wide array of substrate proteins involved in critical cellular processes, such as cell cycle progression and apoptosis, often leading to pro-survival and anti-apoptotic outcomes.

Caption: A diagram of the simplified Casein Kinase 2 (CK2) signaling pathway.

Experimental Workflow for IC50 Determination

The workflow for determining the IC50 value of this compound involves a series of steps from reagent preparation to data analysis and interpretation.

Caption: Experimental workflow for determining the IC50 of a kinase inhibitor.

Detailed Experimental Protocol

This protocol provides a method for measuring the in-vitro activity of CK2 and determining the IC50 of this compound using a luminescence-based kinase assay format (e.g., ADP-Glo™ Kinase Assay).

Materials and Reagents

-

Kinase: Recombinant human CK2α or CK2 holoenzyme (α2β2).

-

Kinase Substrate: A specific peptide substrate for CK2 (e.g., RRRADDSDDDDD).

-

Inhibitor: this compound dissolved in 100% DMSO.

-

ATP: Adenosine 5'-triphosphate.

-

Assay Buffer: e.g., 40 mM Tris-HCl (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT.

-

Detection Reagent: ADP-Glo™ Kinase Assay Kit (or similar).

-

Plate: White, opaque 96-well or 384-well assay plates.

-

Instrumentation: A plate-reading luminometer.

Assay Procedure

-

Reagent Preparation:

-

Prepare the Assay Buffer as described above.

-

Prepare a stock solution of this compound (e.g., 10 mM) in 100% DMSO. Create a serial dilution series (e.g., 10-point, 1:3 dilution) in DMSO. Then, create an intermediate dilution of this series into the Assay Buffer.

-

Prepare the CK2 enzyme and substrate in Assay Buffer to the desired working concentrations. The optimal concentrations should be determined empirically but are typically in the low nM range for the enzyme and μM range for the substrate.

-

Prepare ATP solution in Assay Buffer. The final ATP concentration should ideally be at or near the Km value for CK2 to ensure accurate IC50 determination.

-

-

Assay Plate Setup (Example for a 25 µL final volume):

-

Add 2.5 µL of the diluted this compound or DMSO (for positive and negative controls) to the wells of the assay plate.

-

Add 12.5 µL of the CK2 enzyme/substrate master mix to all wells.

-

Mix the plate gently and incubate for 15-30 minutes at room temperature. This pre-incubation step allows the inhibitor to bind to the kinase before the reaction is initiated.

-

-

Kinase Reaction:

-

Initiate the kinase reaction by adding 10 µL of the ATP solution to each well.

-

Mix the plate gently and incubate for a predetermined time (e.g., 60 minutes) at room temperature. The incubation time should be within the linear range of the reaction.

-

-

Signal Detection:

-

Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ Kinase Assay.

-

Briefly, this involves adding the ADP-Glo™ Reagent to deplete the remaining ATP.

-

Then, add the Kinase Detection Reagent to convert the generated ADP into ATP, which is then used in a luciferase/luciferin reaction to produce a light signal.

-

Measure the luminescence signal using a plate-reading luminometer.

-

Data Analysis

-

Calculate Percent Inhibition:

-

The raw luminescence data should be used to calculate the percent inhibition for each concentration of this compound.

-

Use the following formula: % Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_Negative) / (Signal_Positive - Signal_Negative))

-

Where:

-

Signal_Inhibitor is the signal from wells containing this compound.

-

Signal_Positive is the signal from the positive control (enzyme, substrate, ATP, DMSO; representing 0% inhibition).

-

Signal_Negative is the signal from the negative control (substrate, ATP, DMSO, no enzyme; representing 100% inhibition).

-

-

-

Determine IC50 Value:

-

Plot the percent inhibition against the logarithm of the this compound concentration.

-

Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the IC50 value. Graphing software such as GraphPad Prism or R is recommended for this analysis.

-

Conclusion

This compound is a valuable chemical probe for investigating the physiological and pathological roles of Casein Kinase 2. The protocols and data presented here provide a framework for its effective use in in-vitro kinase assays. Adherence to a carefully planned experimental design and data analysis workflow is crucial for obtaining accurate and reproducible results, which are essential for basic research and drug discovery applications.

Application Notes: Detection of p-Akt (Ser129) Inhibition by CK2-IN-9 via Western Blot

These application notes provide a detailed protocol for researchers, scientists, and drug development professionals to monitor the inhibition of Akt phosphorylation at Serine 129 (Ser129) following treatment with the selective protein kinase CK2 inhibitor, CK2-IN-9.

Protein kinase CK2 is a constitutively active serine/threonine kinase that plays a crucial role in cell survival and proliferation. One of its key downstream targets is the Akt kinase. CK2 directly phosphorylates Akt1 at Ser129, a phosphorylation event that enhances Akt's catalytic activity and promotes cell viability. The inhibitor this compound provides a valuable tool for investigating the role of the CK2-Akt signaling axis. This protocol outlines the use of Western blotting to specifically detect the decrease in Akt Ser129 phosphorylation in response to this compound treatment.

CK2-Akt Signaling Pathway

The diagram below illustrates the direct phosphorylation of Akt by CK2 at the Ser129 residue and the inhibitory action of this compound on this process.

Application Notes and Protocols for Developing a Cell-Based Assay with CK2-IN-9

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Kinase CK2 (formerly Casein Kinase II) is a ubiquitously expressed serine/threonine kinase that plays a critical role in a myriad of cellular processes, including cell growth, proliferation, and suppression of apoptosis.[1][2][3] Elevated levels of CK2 are observed in a wide range of cancers, making it a compelling target for therapeutic intervention.[3][4] CK2-IN-9 is a potent and selective inhibitor of CK2, demonstrating significant potential in cancer research and drug development. These application notes provide a comprehensive guide for developing and implementing cell-based assays to evaluate the efficacy of this compound. The protocols detailed herein are designed to be robust and reproducible for screening and characterizing the effects of this inhibitor on cancer cell lines.

Signaling Pathway

The CK2 signaling pathway is integral to cell survival and proliferation. It exerts its anti-apoptotic effects through various mechanisms, including the phosphorylation and regulation of key proteins in the apoptotic machinery.[2] Inhibition of CK2 can lead to the induction of apoptosis and cell cycle arrest, making it a prime target for cancer therapy.[1][5]

Figure 1: Simplified CK2 signaling pathway and the inhibitory action of this compound.

Data Presentation

The following tables summarize the inhibitory activity of CK2 inhibitors in various cancer cell lines. This data is crucial for selecting appropriate cell lines and determining effective concentration ranges for screening experiments.

Table 1: IC50 Values of CK2 Inhibitor CX-4945 in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| Jeko-1 | Mantle Cell Lymphoma | 2.30 | [6] |

| Rec-1 | Mantle Cell Lymphoma | 0.76 | [6] |

| Granta-519 | Mantle Cell Lymphoma | 3.5 | [6] |

| HeLa | Cervical Cancer | 0.7 | [7] |

| MDA-MB-231 | Breast Cancer | 0.9 | [7] |

| 786-O | Renal Cell Carcinoma | 0.34 | [4] |

Table 2: Comparative IC50 Values of CK2 Inhibitors

| Inhibitor | Cell Line | IC50 (µM) | Reference |

| CX-4945 | HeLa | 0.7 | [7] |

| SGC-CK2-2 | HeLa | 2.2 | [7] |

| CX-4945 | MDA-MB-231 | 0.9 | [7] |

| SGC-CK2-2 | MDA-MB-231 | 1.3 | [7] |

Experimental Protocols

Cell Viability Assay (MTT/CCK-8)

This protocol is designed to assess the effect of this compound on the viability of cancer cells. Both MTT and CCK-8 assays are colorimetric assays based on the reduction of a tetrazolium salt by metabolically active cells.

Materials:

-

Cancer cell line of choice (e.g., HeLa, MDA-MB-231)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) or CCK-8 (Cell Counting Kit-8) solution

-

Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS) for MTT assay

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest cells in the logarithmic growth phase.

-

Determine cell density using a hemocytometer or automated cell counter.

-

Seed 100 µL of cell suspension into each well of a 96-well plate at a density of 5,000-10,000 cells/well.[8]

-

Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete culture medium. It is recommended to start with a concentration range based on known IC50 values of similar inhibitors (e.g., 0.1 to 100 µM).

-

Include a vehicle control (DMSO) at the same concentration as in the highest this compound treatment.

-

Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions.

-

Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

-

MTT/CCK-8 Addition and Incubation:

-

Measurement:

-

For MTT Assay: After incubation, add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Incubate for at least 2 hours at room temperature in the dark. Measure the absorbance at 570 nm using a microplate reader.

-

For CCK-8 Assay: Directly measure the absorbance at 450 nm using a microplate reader.[8]

-

-

Data Analysis:

-

Subtract the absorbance of the blank (medium only) from all readings.

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.

-

Figure 2: Experimental workflow for the cell viability assay.

Western Blot Analysis for CK2 Pathway Modulation

This protocol is used to assess the effect of this compound on the phosphorylation status of downstream targets of CK2, providing mechanistic insights into its action.

Materials:

-

Cancer cell line of choice

-

6-well cell culture plates

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-Akt (Ser129), anti-Akt, anti-phospho-p65 (Ser529), anti-p65, anti-CK2α, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat cells with various concentrations of this compound for the desired time.

-

Wash cells with ice-cold PBS and lyse them with RIPA buffer.

-

Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

-

Protein Quantification:

-

Determine the protein concentration of the supernatant using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection and Analysis:

-

Apply ECL substrate to the membrane and visualize the protein bands using an imaging system.

-

Use β-actin as a loading control to normalize the protein levels.

-

Quantify the band intensities to determine the change in phosphorylation of target proteins.

-

Figure 3: Workflow for Western blot analysis of CK2 pathway modulation.

Conclusion

The protocols and data presented in these application notes provide a robust framework for researchers to investigate the cellular effects of the CK2 inhibitor, this compound. By utilizing these methodologies, scientists can effectively characterize the potency and mechanism of action of this compound, contributing to the advancement of cancer research and the development of novel therapeutics.

References

- 1. Protein kinase CK2 inhibition induces cell death via early impact on mitochondrial function* - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protein Kinase CK2 - A Key Suppressor of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CK2 in Cancer: Cellular and Biochemical Mechanisms and Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cancer selective cell death induction by a bivalent CK2 inhibitor targeting the ATP site and the allosteric αD pocket - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Protein Kinase CK2 represents a new target to boost Ibrutinib and Venetoclax induced cytotoxicity in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Comparative Efficacy of CK2 Inhibitors CX-4945 and SGC-CK2-2 on CK2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ptglab.com [ptglab.com]

- 9. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]

Application Notes and Protocols for CK2-IN-9 in In Vivo Cancer Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo application of CK2-IN-9, a potent and selective inhibitor of protein kinase CK2, in preclinical cancer models. The information is intended to guide researchers in designing and executing in vivo studies to evaluate the therapeutic potential of this compound.

Protein kinase CK2 is a serine/threonine kinase that is frequently overexpressed in a multitude of human cancers, including hematological malignancies and solid tumors. Its role in promoting cell proliferation, survival, and angiogenesis, while inhibiting apoptosis, makes it an attractive target for cancer therapy. CK2 exerts its oncogenic effects through the modulation of various signaling pathways, including PI3K/Akt, NF-κB, and JAK/STAT.

This compound has demonstrated significant anti-tumor efficacy in in vivo models, particularly in multiple myeloma. These notes and protocols are designed to facilitate further investigation into its therapeutic potential.

Quantitative Data Summary

The following tables summarize the in vivo efficacy of CK2 inhibitors in preclinical cancer models.

Table 1: In Vivo Efficacy of CK2 Inhibitors in a Multiple Myeloma Xenograft Model

| Parameter | Details |

| Cell Line | MM.1S (Human Multiple Myeloma) |

| Mouse Strain | Immunodeficient (e.g., SCID or NOD/SCID) |

| Tumor Model | Subcutaneous Xenograft |

| CK2 Inhibitor | This compound (or similar potent CK2 inhibitors like CX-4945) |

| Dosage | 10 mg/kg (for potent inhibitors) |

| Administration | Intraperitoneal (i.p.) |

| Frequency | Daily or as determined by tolerability studies |

| Treatment Duration | 2-4 weeks (or until tumor burden necessitates termination) |

| Efficacy Readout | Tumor Growth Inhibition |

| Reported TGI (%) | Up to 72% with potent CK2 inhibitors |

| Toxicity Readout | Body Weight, Clinical Observations |

| Mechanism of Action | Inhibition of CK2-STAT3 signaling pathway |

Table 2: General Pharmacokinetic Parameters of Orally Bioavailable CK2 Inhibitors (e.g., CX-4945 as a reference)

| Parameter | Value |

| Bioavailability | Orally bioavailable |

| Blood-Brain Barrier | Penetrant |

| Clinical Trials | CX-4945 has entered clinical trials for various cancers |

Experimental Protocols

Protocol 1: Establishment of a Subcutaneous Multiple Myeloma Xenograft Model

This protocol outlines the procedure for establishing a patient-derived or cell line-derived subcutaneous xenograft model of multiple myeloma.

Materials:

-

MM.1S human multiple myeloma cells

-

RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin

-

Matrigel (BD Biosciences)

-

6-8 week old immunodeficient mice (e.g., NOD/SCID or NSG)

-

Sterile surgical instruments

-

Anesthesia (e.g., isoflurane)

Procedure:

-

Culture MM.1S cells in RPMI-1640 medium until they reach the desired number.

-

Harvest the cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 2 x 10^6 cells per 100 µL.

-

Anesthetize the mice using an approved protocol.

-

Inject 100 µL of the cell suspension subcutaneously into the flank of each mouse.

-

Monitor the mice regularly for tumor growth. Tumor volume can be calculated using the formula: V = (width² × length)/2.

-

Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

Protocol 2: In Vivo Administration of this compound

This protocol describes the preparation and administration of this compound to tumor-bearing mice.

Materials:

-

This compound

-

Vehicle for solubilization (e.g., a mixture of DMSO, PEG300, and saline. The exact formulation should be optimized for solubility and tolerability).

-

Sterile syringes and needles

-

Tumor-bearing mice from Protocol 1

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent like DMSO.

-

On the day of injection, dilute the stock solution with the appropriate vehicle to the final desired concentration (e.g., for a 10 mg/kg dose).

-

Administer the this compound solution to the mice via intraperitoneal (i.p.) injection. The injection volume should be appropriate for the mouse weight (e.g., 100 µL for a 20g mouse).

-

Administer the vehicle alone to the control group.

-

Treat the mice according to the predetermined schedule (e.g., daily for 21 days).

-

Monitor tumor growth and body weight at regular intervals (e.g., 2-3 times per week).

-

At the end of the study, euthanize the mice and collect tumors and other tissues for further analysis.

Protocol 3: Pharmacodynamic and Efficacy Analysis

This protocol outlines methods to assess the in vivo efficacy and mechanism of action of this compound.

Materials:

-

Tumor and tissue samples from the in vivo study

-

Antibodies for Western blotting and Immunohistochemistry (e.g., anti-p-STAT3, anti-Ki67, anti-cleaved caspase-3)

-

Reagents for protein extraction and quantification

-

Microscope and imaging system

Procedure:

-

Tumor Growth Inhibition: Calculate the percentage of tumor growth inhibition (TGI) using the final tumor volumes of the treated and control groups.

-

Western Blotting:

-

Homogenize tumor tissues to extract proteins.

-

Perform Western blotting to analyze the levels of total and phosphorylated STAT3 to confirm target engagement.

-

-

Immunohistochemistry (IHC):

-

Fix tumor tissues in formalin and embed in paraffin.

-

Perform IHC staining for proliferation markers (e.g., Ki67) and apoptosis markers (e.g., cleaved caspase-3) to assess the cellular effects of this compound.

-

Visualizations

Signaling Pathways and Experimental Workflow

Caption: CK2 signaling pathways in cancer and the inhibitory effect of this compound.

Caption: Experimental workflow for in vivo evaluation of this compound.

Protocol for Assessing CK2-IN-9 Cell Permeability

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for assessing the cell permeability of CK2-IN-9, a potent and selective inhibitor of Casein Kinase 2 (CK2). Understanding the ability of this compound to cross the cell membrane is crucial for interpreting its biological activity and for its development as a potential therapeutic agent. This protocol outlines two primary methods for evaluating cell permeability: a direct assessment using an in vitro Caco-2 permeability assay and an indirect functional assessment by measuring the inhibition of a downstream cellular target of CK2.

CK2 is a serine/threonine kinase that is implicated in a wide array of cellular processes, including cell growth, proliferation, and apoptosis.[1] Its dysregulation is linked to various diseases, particularly cancer, making it an attractive target for therapeutic intervention.[2] this compound has demonstrated high potency in enzymatic assays, however, its effectiveness in a cellular context is dependent on its ability to reach its intracellular target.

The protocols described herein provide a framework for quantifying the permeability of this compound and for functionally verifying its engagement with intracellular CK2. The provided data tables and visualizations are intended to facilitate experimental design and data interpretation.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound and control compounds relevant to the assessment of its cell permeability.

| Compound | In Vitro IC50 (CK2) | Cellular Wnt Reporter IC50 | Apparent Permeability (Papp) Classification | Control Type |

| This compound | 3 nM[3] | 75 nM[3] | To be determined | Test Compound |

| Atenolol | N/A | N/A | Low (<1 x 10⁻⁶ cm/s) | Low Permeability Control |

| Propranolol | N/A | N/A | High (>10 x 10⁻⁶ cm/s) | High Permeability Control |

Experimental Protocols

Two primary experimental approaches are detailed below to assess the cell permeability of this compound.

Direct Assessment of Permeability using Caco-2 Transwell Assay

The Caco-2 permeability assay is a widely accepted in vitro model that mimics the human intestinal epithelium and is used to predict the absorption of orally administered drugs.

Materials:

-

Caco-2 cells (ATCC HTB-37)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin

-

Transwell inserts (e.g., 0.4 µm pore size, 12-well or 24-well format)

-

Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺, buffered with HEPES

-

This compound

-

Atenolol and Propranolol (control compounds)

-

Lucifer Yellow

-

LC-MS/MS system for compound quantification

Protocol:

-

Cell Culture and Seeding: Culture Caco-2 cells in T-75 flasks. Once confluent, trypsinize and seed the cells onto the apical side of the Transwell inserts at a density of approximately 6 x 10⁴ cells/cm².

-

Monolayer Differentiation: Culture the Caco-2 cells on the Transwell inserts for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions. Change the medium every 2-3 days.

-

Monolayer Integrity Check: Before the transport experiment, assess the integrity of the Caco-2 monolayer by measuring the transepithelial electrical resistance (TEER) using a voltmeter. Additionally, perform a Lucifer Yellow permeability assay to confirm low paracellular flux.

-

Transport Experiment (Apical to Basolateral - A to B): a. Wash the Caco-2 monolayers with pre-warmed HBSS. b. Add HBSS to the basolateral chamber. c. Add a solution of this compound (e.g., 10 µM) in HBSS to the apical chamber. Also, run parallel experiments with atenolol and propranolol as low and high permeability controls, respectively. d. Incubate at 37°C with gentle shaking. e. At specified time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the basolateral chamber and replace with fresh HBSS.

-

Transport Experiment (Basolateral to Apical - B to A) (Optional): To assess active efflux, perform the transport experiment in the reverse direction by adding the compound to the basolateral chamber and sampling from the apical chamber.

-

Sample Analysis: Quantify the concentration of this compound and control compounds in the collected samples using a validated LC-MS/MS method.

-

Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:

-

dQ/dt is the rate of compound appearance in the receiver chamber.

-

A is the surface area of the Transwell membrane.

-

C₀ is the initial concentration of the compound in the donor chamber.

-

Indirect Functional Assessment of Cell Permeability via Western Blot for Phospho-AKT (Ser129)

This protocol indirectly assesses the cell permeability of this compound by measuring its ability to inhibit the intracellular phosphorylation of AKT at serine 129, a known downstream target of CK2. A reduction in p-AKT (S129) levels upon treatment with this compound indicates that the compound has crossed the cell membrane and is engaging its intracellular target.

Materials:

-

A suitable cancer cell line with detectable levels of p-AKT (S129) (e.g., HeLa, MDA-MB-231).

-

Complete cell culture medium.

-

This compound.

-

A known cell-permeable CK2 inhibitor as a positive control (e.g., CX-4945).

-

DMSO (vehicle control).

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels and electrophoresis apparatus.

-

Western blot transfer system.

-

PVDF or nitrocellulose membranes.

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

-

Primary antibodies: Rabbit anti-phospho-AKT (Ser129) and Rabbit anti-total AKT.

-

HRP-conjugated anti-rabbit secondary antibody.

-

Enhanced chemiluminescence (ECL) detection reagents.

-

Imaging system for chemiluminescence detection.

Protocol:

-

Cell Seeding and Treatment: Seed the chosen cell line in 6-well plates and allow them to adhere overnight. Treat the cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 100, 1000 nM) for a specified time (e.g., 2, 6, or 24 hours). Include a vehicle control (DMSO) and a positive control (e.g., 10 µM CX-4945).

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

SDS-PAGE and Western Blotting: a. Normalize the protein lysates and prepare them for SDS-PAGE. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with the primary antibody against p-AKT (S129) overnight at 4°C. e. Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. f. Wash the membrane again and develop the blot using ECL reagents. g. Capture the chemiluminescent signal using an imaging system.

-

Stripping and Re-probing: Strip the membrane and re-probe with the primary antibody against total AKT to ensure equal protein loading.

-

Data Analysis: Quantify the band intensities for p-AKT (S129) and total AKT. Normalize the p-AKT signal to the total AKT signal for each treatment condition. Compare the normalized p-AKT levels in this compound-treated cells to the vehicle-treated control to determine the extent of inhibition.

Visualizations

The following diagrams illustrate the experimental workflow and the relevant signaling pathway.

Caption: Experimental workflow for assessing this compound cell permeability.

Caption: CK2 signaling pathway and the inhibitory action of this compound.

References

Application Notes and Protocols for CK2-IN-9 in Immunoprecipitation Kinase Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Casein Kinase 2 (CK2) is a highly conserved, constitutively active serine/threonine kinase that plays a crucial role in a myriad of cellular processes, including cell growth, proliferation, and survival. Its dysregulation is implicated in various diseases, particularly cancer, making it a prominent target for drug discovery. CK2-IN-9 is a potent and selective, ATP-competitive inhibitor of CK2, offering a valuable tool for investigating CK2-mediated signaling pathways. This document provides detailed protocols and application notes for the utilization of this compound in immunoprecipitation (IP) kinase assays, a powerful technique to study the activity of CK2 on specific substrates in a controlled in vitro environment.

Biochemical Properties of this compound

This compound demonstrates high potency and selectivity for CK2. Understanding its biochemical characteristics is essential for designing and interpreting experimental results.

| Property | Value | Reference |

| Target | Casein Kinase 2 (CK2) | |

| IC50 (CK2α) | 40 nM | |

| IC50 (CK2α2) | 30 nM | |

| Mechanism of Action | ATP-competitive | |

| Molecular Weight | 459.33 g/mol | |

| Formulation | Typically supplied as a solid | |

| Solubility | Soluble in DMSO |

Experimental Protocols

Immunoprecipitation of Endogenous or Overexpressed CK2

This protocol describes the isolation of CK2 from cell lysates.

Materials:

-

Cells expressing the target CK2 subunit (e.g., CK2α or CK2α')

-

Lysis Buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)

-

Anti-CK2α or Anti-CK2α' antibody

-

Protein A/G magnetic beads or agarose slurry

-

Wash Buffer (e.g., Tris-Buffered Saline with 0.1% Tween-20, TBS-T)

-

Microcentrifuge

-

End-over-end rotator

Procedure:

-

Cell Lysis:

-

Wash cultured cells with ice-cold PBS.

-

Lyse the cells in ice-cold lysis buffer for 30 minutes on ice with occasional vortexing.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant to a new pre-chilled tube. Determine the protein concentration using a standard protein assay (e.g., BCA assay).

-

-

Immunoprecipitation:

-

Pre-clear the lysate by incubating with Protein A/G beads for 30 minutes at 4°C on a rotator.

-

Pellet the beads by centrifugation and transfer the supernatant to a new tube.

-

Add the primary antibody against the CK2 subunit to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

-

Add Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C with rotation.

-

Pellet the beads by centrifugation and discard the supernatant.

-

-

Washing:

-

Wash the beads three times with ice-cold Wash Buffer. After the final wash, carefully remove all supernatant.

-

In Vitro Kinase Assay with Immunoprecipitated CK2 and this compound

This protocol outlines the procedure to measure the kinase activity of the immunoprecipitated CK2 in the presence of this compound.

Materials:

-

Immunoprecipitated CK2 bound to beads

-

CK2 Substrate (e.g., RRRADDSDDDDD-NH2 peptide)

-

This compound (stock solution in DMSO)

-

Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM DTT)

-

[γ-32P]ATP or unlabeled ATP (for non-radioactive methods)

-

ATP solution

-

Stop Solution (e.g., 4X Laemmli buffer for SDS-PAGE, or a solution compatible with the detection method)

-

Scintillation counter or appropriate detection system

Procedure:

-

Inhibitor Preparation:

-

Prepare a series of dilutions of this compound in Kinase Assay Buffer. Remember to include a DMSO-only control.

-

-

Kinase Reaction:

-

Resuspend the immunoprecipitated CK2 beads in Kinase Assay Buffer.

-

Aliquot the bead slurry into separate tubes for each inhibitor concentration and control.

-

Add the diluted this compound or DMSO control to the respective tubes and pre-incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the kinase.

-

Initiate the kinase reaction by adding the CK2 substrate and ATP (spiked with [γ-32P]ATP if using a radioactive method). A typical final ATP concentration is 100 µM.

-

Incubate the reaction mixture at 30°C for 20-30 minutes with gentle agitation.

-

-

Termination and Detection:

-

Stop the reaction by adding Stop Solution.

-

Boil the samples for 5 minutes if using Laemmli buffer.

-

Separate the reaction products by SDS-PAGE.

-

For radioactive assays, expose the gel to a phosphor screen and quantify the incorporated radioactivity in the substrate band. For non-radioactive methods, use an appropriate detection method such as Western blotting with a phospho-specific antibody or a luminescence-based ATP detection kit.

-

-

Data Analysis:

-

Quantify the kinase activity for each inhibitor concentration.

-

Normalize the data to the DMSO control.

-

Plot the percentage of kinase activity against the logarithm of the inhibitor concentration to determine the IC50 value of this compound in your assay system.

-

Visualization of Pathways and Workflows

CK2 Signaling Pathway

Caption: Simplified CK2 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for IP-Kinase Assay

Caption: Step-by-step workflow for an immunoprecipitation kinase assay using this compound.

Application Notes and Protocols for CK2-IN-9 in Wnt-Dependent Tumor Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Kinase CK2 (formerly Casein Kinase II) is a highly conserved serine/threonine kinase that is frequently overexpressed in a multitude of human cancers.[1][2] Its role in promoting cell proliferation, survival, and angiogenesis, while inhibiting apoptosis, makes it a compelling target for cancer therapy.[1][3] One of the key signaling pathways regulated by CK2 is the canonical Wnt/β-catenin pathway, a critical driver in the development and progression of numerous cancers, particularly colorectal carcinoma.[4] Aberrant Wnt signaling, often due to mutations in components like Adenomatous Polyposis Coli (APC) or β-catenin itself, leads to the stabilization and nuclear accumulation of β-catenin, which then acts as a transcriptional co-activator for TCF/LEF transcription factors, driving the expression of oncogenes.[4]

CK2 positively regulates the Wnt pathway at multiple levels. It can directly phosphorylate β-catenin at threonine 393, protecting it from proteasomal degradation.[2] CK2 can also phosphorylate other components of the β-catenin destruction complex, such as Axin and APC, further promoting β-catenin stability. This multifaceted regulation underscores the potential of CK2 inhibitors as therapeutic agents in Wnt-driven malignancies.

CK2-IN-9 is a potent and selective inhibitor of CK2 kinase. This document provides detailed application notes and protocols for the use of this compound in studying and targeting Wnt-dependent tumors.

Mechanism of Action

This compound is an ATP-competitive inhibitor of CK2. By binding to the ATP-binding pocket of the CK2 catalytic subunit, it prevents the phosphorylation of CK2 substrates. In the context of Wnt-dependent tumors, the primary mechanism of action of this compound is the inhibition of CK2-mediated stabilization of β-catenin. This leads to a reduction in nuclear β-catenin levels and a subsequent decrease in the transcription of Wnt target genes, ultimately resulting in reduced cancer cell proliferation and survival.

Caption: this compound inhibits CK2, preventing β-catenin stabilization and subsequent Wnt target gene transcription.

Quantitative Data

The following tables summarize the in vitro potency of this compound and the in vivo efficacy of a closely related analog from the same chemical series.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Cell Line | Comments |

| CK2 Kinase IC50 | 3 nM | - | Potent enzymatic inhibition. |

| Wnt Reporter IC50 | 75 nM | DLD-1 | Demonstrates cellular pathway inhibition. |

Data sourced from a commercially available this compound product page, citing Dowling JE, et al. ACS Med Chem Lett. 2016.

Table 2: In Vivo Efficacy of a Structurally Related CK2 Inhibitor (Compound 7h) in Colorectal Cancer Xenograft Models

| Xenograft Model | Treatment | Tumor Growth Inhibition (%) | Reference |

| HCT-116 | 10 mg/kg, i.v., q.d. | 60 | Dowling JE, et al. ACS Med Chem Lett. 2016[4][5] |

| SW-620 | 10 mg/kg, i.v., q.d. | 55 | Dowling JE, et al. ACS Med Chem Lett. 2016[4][5] |

Note: This data is for a compound from the same series as this compound, designed for in vivo proof-of-concept studies.[4][5]

Experimental Protocols

The following are detailed protocols for key experiments to study the effects of this compound on Wnt-dependent tumors.

Cell Viability Assay (MTT/CCK-8)

This protocol is to determine the effect of this compound on the viability of Wnt-dependent cancer cell lines.

Caption: Workflow for determining cell viability upon this compound treatment.

Materials:

-

Wnt-dependent cancer cell lines (e.g., DLD-1, HCT-116, SW480)

-

Complete cell culture medium

-

96-well plates

-

This compound (dissolved in DMSO)

-

MTT or CCK-8 reagent

-

Solubilization buffer (for MTT)

-

Plate reader

Procedure:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete medium. The final concentrations should typically range from 0.01 µM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.

-

Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

-

Incubate the plate for 72 hours.

-

Add 10 µL of MTT (5 mg/mL in PBS) or CCK-8 reagent to each well.

-

Incubate for 1-4 hours at 37°C.

-

If using MTT, add 100 µL of solubilization buffer to each well and incubate overnight to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Wnt/β-catenin Reporter Assay (TOP/FOP-Flash)

This assay measures the transcriptional activity of the TCF/LEF family of transcription factors, which is a direct readout of Wnt/β-catenin signaling.

Materials:

-

HEK293T or other suitable cell line

-

TOP-Flash and FOP-Flash reporter plasmids

-

Renilla luciferase control plasmid (for normalization)

-

Transfection reagent

-

This compound

-

Dual-luciferase reporter assay system

-

Luminometer

Procedure:

-

Co-transfect cells in a 24-well plate with the TOP-Flash (or FOP-Flash as a negative control) and Renilla luciferase plasmids using a suitable transfection reagent.

-

After 24 hours, treat the cells with this compound at various concentrations.

-

If the cell line does not have constitutively active Wnt signaling, stimulate the pathway with Wnt3a conditioned medium or a GSK3β inhibitor (e.g., CHIR99021) in the presence or absence of this compound.

-

Incubate for another 24 hours.

-

Lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Normalize the TOP-Flash (or FOP-Flash) activity to the Renilla luciferase activity.

-

Calculate the fold change in reporter activity relative to the vehicle-treated control.

Western Blot Analysis of β-catenin Levels

This protocol is for assessing the effect of this compound on total and active (non-phosphorylated) β-catenin levels.

Materials:

-

Wnt-dependent cancer cell lines

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-β-catenin, anti-active-β-catenin (non-phosphorylated Ser37/Thr41), anti-GAPDH (loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with this compound at desired concentrations for a specified time (e.g., 24 hours).

-

Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to the loading control.

In Vivo Xenograft Tumor Model

This protocol is adapted from a study on a structurally similar CK2 inhibitor and can be used as a starting point for evaluating the in vivo efficacy of this compound.[4][5]

References

- 1. CK2 in Cancer: Cellular and Biochemical Mechanisms and Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CK2 phosphorylation of the armadillo repeat region of beta-catenin potentiates Wnt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Protein Kinase CK2 Inhibition Represents a Pharmacological Chance for the Treatment of Skin Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Potent and Selective CK2 Kinase Inhibitors with Effects on Wnt Pathway Signaling in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Potent and Selective CK2 Kinase Inhibitors with Effects on Wnt Pathway Signaling in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting CK2-IN-9 Solubility Issues

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) regarding solubility issues with the potent and selective CK2 kinase inhibitor, CK2-IN-9. This resource is intended for researchers, scientists, and drug development professionals utilizing this compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: For initial stock solution preparation, Dimethyl Sulfoxide (DMSO) is the recommended solvent. This compound, like many other pyrazolopyrimidine-based kinase inhibitors, exhibits good solubility in DMSO. It is advisable to prepare a high-concentration stock solution (e.g., 10 mM) in DMSO, which can then be further diluted into aqueous buffers for your experiments.

Q2: I am observing precipitation when I dilute my this compound DMSO stock solution into my aqueous assay buffer. What could be the cause and how can I resolve it?

A2: Precipitation upon dilution into aqueous buffers is a common issue with hydrophobic small molecule inhibitors. The primary cause is the low solubility of the compound in aqueous solutions. Here are several troubleshooting steps:

-

Lower the Final Concentration: The most straightforward solution is to lower the final concentration of this compound in your assay. Given its high potency (IC50 of 3 nM)[1], it is possible that a lower, more soluble concentration will still be effective.

-

Increase the Percentage of DMSO in the Final Solution: While it is best to keep the final DMSO concentration low to avoid off-target effects on your cells or enzyme, a slight increase (e.g., from 0.1% to 0.5% or 1%) may be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiment.

-

Use a Surfactant: The addition of a small amount of a non-ionic surfactant, such as Tween® 80 or Pluronic® F-68, to your assay buffer can help to increase the solubility of hydrophobic compounds. A typical final concentration for these surfactants is between 0.01% and 0.1%.

-

Sonication: After diluting the stock solution into the buffer, brief sonication can help to dissolve any small precipitates that may have formed.

-

Pre-warm the Buffer: Gently warming your assay buffer before adding the this compound stock solution can sometimes improve solubility. Ensure the temperature is compatible with your experimental system.

Q3: What are some common components of kinase assay buffers that might affect this compound solubility?

A3: Kinase assay buffers typically contain salts, buffering agents, and other additives. High concentrations of salts, particularly phosphate buffers, can sometimes lead to the precipitation of small molecules. If you are experiencing issues, consider the following:

-